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molecular formula C9H11NO4 B015068 Dimethyl 3-(cyanomethylidene)pentanedioate CAS No. 1709-25-7

Dimethyl 3-(cyanomethylidene)pentanedioate

Cat. No. B015068
M. Wt: 197.19 g/mol
InChI Key: WMDNNIMWXQUULJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07951811B2

Procedure details

To a solution of 3-oxo-pentanedioic acid dimethyl ester (523 g) in toluene (750 mL), cyanoacetic acid (511 g), NH4OAc (46.3 g) and acetic acid (90.1 g) were added and heated at reflux with dehydrating by Dean-Stark apparatus for 8 h. After cooling to room temperature, the reaction mixture was washed with water, saturated aqueous NaHCO3 solution and brine. The organic phase was dried over MgSO4, filtered, and concentrated under reduced pressure to give crude 3-cyanomethylene-pentanedioic acid dimethyl ester (403 g) as an oil. 1H NMR (200 MHz, CDCl3) δ ppm 3.39 (d, J=0.88 Hz, 2 H), 3.62 (s, 2 H), 3.72 (s, 3 H), 3.74 (s, 3 H), 5.51 (s, 1 H).
Quantity
523 g
Type
reactant
Reaction Step One
Quantity
511 g
Type
reactant
Reaction Step One
[Compound]
Name
NH4OAc
Quantity
46.3 g
Type
reactant
Reaction Step One
Quantity
90.1 g
Type
reactant
Reaction Step One
Quantity
750 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:12])[CH2:4][C:5](=O)[CH2:6][C:7]([O:9][CH3:10])=[O:8].[C:13]([CH2:15]C(O)=O)#[N:14].C(O)(=O)C>C1(C)C=CC=CC=1>[CH3:1][O:2][C:3](=[O:12])[CH2:4][C:5](=[CH:15][C:13]#[N:14])[CH2:6][C:7]([O:9][CH3:10])=[O:8]

Inputs

Step One
Name
Quantity
523 g
Type
reactant
Smiles
COC(CC(CC(=O)OC)=O)=O
Name
Quantity
511 g
Type
reactant
Smiles
C(#N)CC(=O)O
Name
NH4OAc
Quantity
46.3 g
Type
reactant
Smiles
Name
Quantity
90.1 g
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
750 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux with dehydrating by Dean-Stark apparatus for 8 h
Duration
8 h
WASH
Type
WASH
Details
the reaction mixture was washed with water, saturated aqueous NaHCO3 solution and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
COC(CC(CC(=O)OC)=CC#N)=O
Measurements
Type Value Analysis
AMOUNT: MASS 403 g
YIELD: CALCULATEDPERCENTYIELD 68.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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